molecular formula C22H22N4O4 B11448252 Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate

Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11448252
M. Wt: 406.4 g/mol
InChI Key: YWHCSGJIBVAAGZ-UHFFFAOYSA-N
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Description

Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring, forming a unique tetrahydropyrimido[1,2-a]benzimidazole structure. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and water, with the reaction being carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimido[1,2-a]benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, oxo derivatives, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the butyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

butyl 4-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-2-3-12-30-21(29)14-8-10-15(11-9-14)23-20(28)18-13-19(27)25-22-24-16-6-4-5-7-17(16)26(18)22/h4-11,18H,2-3,12-13H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

YWHCSGJIBVAAGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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